3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

Lipophilicity Scaffold Drug Design

This chiral sulfonamido acid scaffold serves as a critical reference standard for MMP-2 inhibitor SAR, antimicrobial susceptibility testing against S. aureus & S. epidermidis, and ADME benchmarking (LogP 1.9). Its consistent purity (≥95%) and well-characterized hydrogen-bonding features ensure reproducible lead optimization campaigns. Ideal for medicinal chemists requiring a reliable baseline to evaluate substituted analogs.

Molecular Formula C9H13NO4S2
Molecular Weight 263.3g/mol
CAS No. 82068-14-2
Cat. No. B510306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid
CAS82068-14-2
Molecular FormulaC9H13NO4S2
Molecular Weight263.3g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1
InChIInChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12)
InChIKeyNFORIPALKNQHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric Acid (CAS 82068-14-2): Procurement-Ready Small Molecule Scaffold


3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid (CAS 82068-14-2) is a chiral sulfonamido acid derivative with a thiophene-2-sulfonyl group at the 2-position of a 3-methylbutyric acid backbone. Its molecular formula is C9H13NO4S2 and its molecular weight is 263.3 g/mol [1]. This compound is recognized as a versatile small molecule scaffold in synthetic chemistry and pharmaceutical research , with a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. It is commercially available in purities typically ranging from 95% to 97% .

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric Acid: Why Simple Analogs Are Not Interchangeable


Direct substitution of 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid with closely related thiophene sulfonamido acids—such as 4-(thiophene-2-sulfonylamino)-butyric acid or 4-methylsulfanyl derivatives —introduces critical changes in physicochemical properties (e.g., LogP, hydrogen bond donor/acceptor count, and molecular volume) and biological recognition. Even subtle alterations to the substitution pattern on the butyric acid backbone or the thiophene ring can drastically alter target binding and selectivity profiles [1]. The quantitative evidence below establishes that while certain substituted analogs demonstrate potent, selective enzyme inhibition, the unsubstituted scaffold serves a distinct role as a foundational building block and reference standard, making its precise procurement essential for reproducible research and lead optimization campaigns.

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric Acid: Quantitative Differentiation from Analogs


Physicochemical Profile Differentiation: XLogP3-AA and Hydrogen Bond Acceptor Count vs. 4-(Thiophene-2-sulfonylamino)-butyric Acid

The target compound exhibits a computed XLogP3-AA value of 1.9 and 6 hydrogen bond acceptors, distinguishing it from the positional isomer 4-(thiophene-2-sulfonylamino)-butyric acid (CAS 379251-18-0), which has a molecular weight of 249.3 g/mol and fewer rotatable bonds [1]. These differences in lipophilicity and hydrogen bonding capacity directly impact membrane permeability and solubility profiles .

Lipophilicity Scaffold Drug Design

In Vivo MMP-2 Inhibition by a Closely Related Derivative: TISAM Demonstrates Class Potential

While direct in vivo data for the unsubstituted target compound is absent, the closely related derivative (2R)-2-[5-[4-[ethyl-methylamino]phenyl]thiophene-2-sulfonylamino]-3-methylbutyric acid (TISAM), which shares the identical thiophene-2-sulfonylamino-3-methylbutyric acid core, demonstrates potent and selective MMP-2 inhibition in vivo [1]. In a rat model of experimental autoimmune myocarditis (EAM), oral administration of TISAM at 5 mg/kg once daily for 14 days effectively blocked ventricular remodeling when initiated during the middle stage of disease progression [2]. This validates the core scaffold's capacity for in vivo target engagement and therapeutic effect.

MMP-2 Cardiac Remodeling In Vivo

Antibacterial Spectrum Profile: Qualitative Activity Against Gram-Positive Pathogens

Vendor-reported biological activity indicates that 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid (as the racemate or unspecified enantiomer) demonstrates antibacterial activity against a panel of Gram-positive bacteria, including Bacillus cereus, Listeria innocua, Micrococcus luteus, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus uberis . This activity profile, while lacking quantitative MIC data, distinguishes it from simple butyric acid derivatives and positions it as a candidate for further antimicrobial lead optimization.

Antibacterial Gram-positive Scaffold

Commercial Availability and Purity Specifications for Reproducible Research

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid is reliably available from multiple global suppliers with defined purity specifications. Reported minimum purities range from 95% to 97% . This ensures consistent quality for research applications, contrasting with less readily available or poorly characterized in-house synthetic analogs.

Procurement Purity CAS 82068-14-2

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric Acid: Targeted Application Scenarios Based on Evidence


Scaffold for MMP-2 Inhibitor Lead Optimization

Use 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid as the unsubstituted core scaffold in structure-activity relationship (SAR) studies to optimize potency and selectivity for MMP-2. The demonstrated in vivo efficacy of the 5-substituted analog TISAM validates the scaffold's ability to engage the target in relevant disease models [1].

Gram-Positive Antibacterial Screening and Lead Generation

Employ this compound in antimicrobial susceptibility testing against Gram-positive pathogens, including S. aureus and S. epidermidis. Its reported qualitative activity against these strains supports its use as a starting point for developing novel antibacterial agents with potential activity against resistant strains .

Reference Standard for Pharmacokinetic Profiling of Thiophene Sulfonamides

Utilize this compound as a baseline reference standard in metabolic stability and permeability assays (e.g., Caco-2, microsomal stability) to benchmark the ADME properties of more advanced thiophene-2-sulfonylamino analogs, leveraging its defined computed LogP (1.9) and hydrogen bonding features [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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